REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]([CH3:14])([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)[CH3:6])[CH3:2].[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.O.C(Cl)Cl.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:7]1[CH:8]=[CH:9][C:10]([CH2:13][Br:16])=[CH:11][CH:12]=1)([CH3:14])[CH3:6])[CH3:2]
|
Name
|
|
Quantity
|
263 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C1=CC=C(C=C1)C)C)=O
|
Name
|
|
Quantity
|
272 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.5 mg
|
Type
|
catalyst
|
Smiles
|
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C)C1=CC=C(C=C1)CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |